

RG7167 (Lifastuzumab Vedotin): A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: RG7167

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An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

RG7167, also known as lifastuzumab vedotin (formerly DNIB0600A), is an antibody-drug conjugate (ADC) that was investigated for the treatment of solid tumors, primarily platinum-resistant ovarian cancer (PROC) and non-small cell lung cancer (NSCLC). This document provides a comprehensive technical overview of the discovery and development history of **RG7167**, detailing its mechanism of action, preclinical findings, and clinical trial results. The development of lifastuzumab vedotin has since been discontinued.[1]

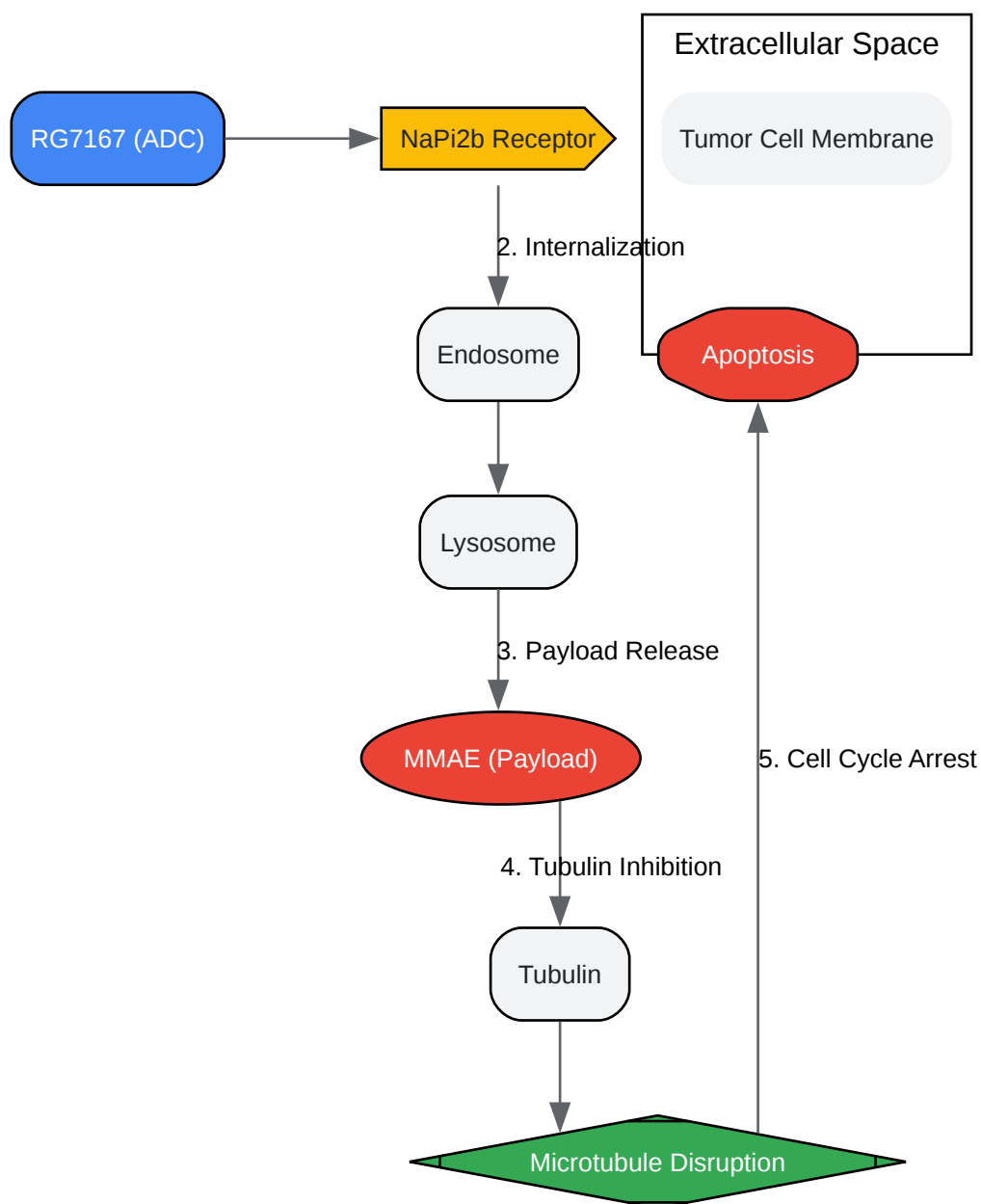
Introduction to RG7167

RG7167 is a humanized IgG1 anti-NaPi2b monoclonal antibody conjugated to the potent microtubule inhibitor, monomethyl auristatin E (MMAE), via a protease-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) linker.[1][2] The target of this ADC is the sodium-dependent phosphate transport protein 2B (NaPi2b), also known as SLC34A2. NaPi2b is a multi-transmembrane protein with limited expression in normal tissues but is frequently overexpressed in several cancers, including ovarian and non-small cell lung cancers, making it an attractive target for targeted therapy.[3][4]

Mechanism of Action

The mechanism of action of **RG7167** follows the typical pathway of an antibody-drug conjugate.

- **Binding:** The anti-NaPi2b antibody component of **RG7167** binds to the NaPi2b protein on the surface of tumor cells.
- **Internalization:** Upon binding, the ADC-antigen complex is internalized into the cell through endocytosis.
- **Payload Release:** Inside the cell, the complex is trafficked to the lysosome, where the protease-cleavable linker is hydrolyzed by lysosomal enzymes like cathepsins. This releases the cytotoxic payload, MMAE.
- **Tubulin Inhibition:** The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within the cancer cell.
- **Cell Cycle Arrest and Apoptosis:** This disruption of microtubules leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) of the cancer cell.[\[2\]](#)



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Figure 1: Mechanism of Action of **RG7167**.

Preclinical Development In Vitro and In Vivo Efficacy

Preclinical studies demonstrated the anti-tumor activity of **RG7167**. In vitro, the ADC showed selective toxicity towards NaPi2b-expressing cancer cell lines.[3] In vivo studies using mouse

xenograft models of ovarian and non-small cell lung cancer also showed significant anti-tumor efficacy.[5]

Toxicology Studies

Toxicology studies were conducted in rats and cynomolgus monkeys. The ADC was reported to be well-tolerated at doses exceeding the therapeutically effective doses in preclinical models. [5] Despite high expression of NaPi2b in the normal lung tissue of non-human primates, the ADC exhibited an acceptable safety profile. This was attributed to the non-proliferative nature of normal pneumocytes, which mitigates the cytotoxic effect of the anti-proliferative payload, MMAE.[5]

Clinical Development

RG7167 progressed to Phase I and Phase II clinical trials for patients with advanced solid tumors.

Phase I Clinical Trial

A Phase I, open-label, dose-escalation study (3+3 design) was conducted to evaluate the safety, tolerability, and preliminary anti-tumor activity of **RG7167** in patients with NSCLC and PROC.[3]

- Patient Population: Patients with advanced, unresectable, or metastatic NSCLC or PROC who had failed prior standard therapies.
- Dosing: **RG7167** was administered intravenously every 3 weeks. The starting dose was 0.2 mg/kg, with dose escalation up to 2.8 mg/kg.[3][6]
- Endpoints: The primary endpoints were to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). Secondary endpoints included pharmacokinetics and preliminary anti-tumor activity.

A total of 87 patients were treated. The MTD was not reached, and the RP2D was established at 2.4 mg/kg every 3 weeks.[3][7]

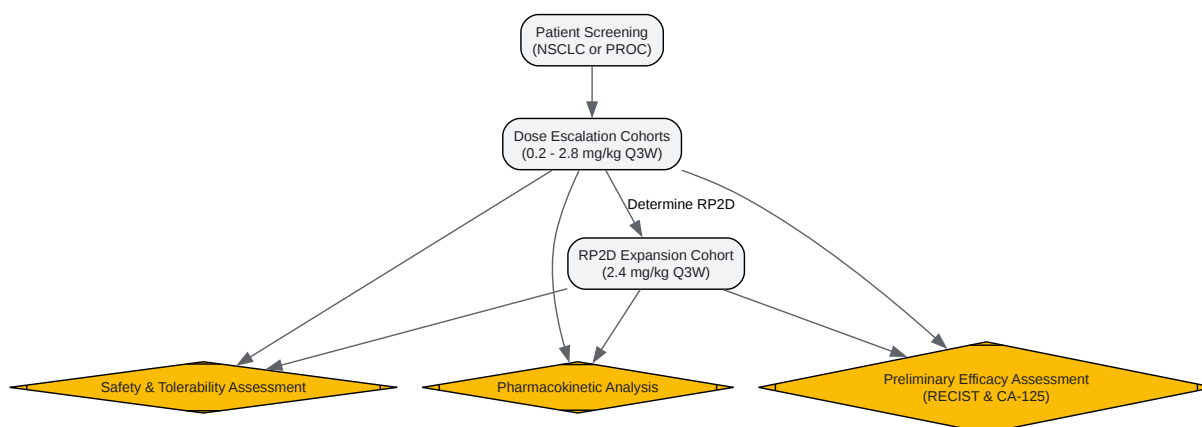
Table 1: Efficacy Results from the Phase I Trial of **RG7167**[3][7]

Indication	Dose	Number of Patients	Objective Response Rate (ORR)	CA-125 Response (Ovarian Cancer)
NSCLC	≥1.8 mg/kg	51	8%	N/A
PROC	≥1.8 mg/kg	24	46%	54%

Table 2: Most Common Adverse Events (Any Grade) in the Phase I Trial[3][7]

Adverse Event	Frequency
Fatigue	59%
Nausea	49%
Decreased Appetite	37%
Vomiting	32%
Peripheral Sensory Neuropathy	29%

The most common treatment-related Grade ≥3 toxicities at the RP2D were neutropenia (10%), anemia (3%), and pneumonia (3%).[3][7]



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Figure 2: Phase I Clinical Trial Workflow for **RG7167**.

Phase II Clinical Trial in Platinum-Resistant Ovarian Cancer

A randomized, open-label, Phase II study (NCT01991210) was conducted to compare the efficacy and safety of lifastuzumab vedotin with pegylated liposomal doxorubicin (PLD) in patients with platinum-resistant ovarian cancer.[8][9]

- Patient Population: Patients with platinum-resistant ovarian cancer.
- Treatment Arms:
 - Arm A: Lifastuzumab vedotin (2.4 mg/kg IV every 3 weeks)
 - Arm B: Pegylated liposomal doxorubicin (40 mg/m² IV every 4 weeks)

- Primary Endpoint: Progression-free survival (PFS) in the intent-to-treat (ITT) population and in patients with high NaPi2b expression.[8][9]

A total of 95 patients were randomized (47 to the lifastuzumab vedotin arm and 48 to the PLD arm).[8][9]

Table 3: Efficacy Results from the Phase II Trial in PROC[8][9][10]

Endpoint	Lifastuzumab Vedotin	Pegylated Liposomal Doxorubicin	Hazard Ratio (95% CI)	p-value
ITT Population				
Median PFS	5.3 months	3.1 months	0.78 (0.46-1.31)	0.34
ORR	34%	15%	N/A	0.03
NaPi2b-High Population				
Median PFS	5.3 months	3.4 months	0.71 (0.40-1.26)	0.24
ORR	36%	14%	N/A	0.02

Table 4: Key Safety Findings from the Phase II Trial in PROC[8][9]

Adverse Event	Lifastuzumab Vedotin (n=47)	Pegylated Liposomal Doxorubicin (n=48)
Grade ≥3 AEs	46%	51%
Serious AEs	30%	30%
AEs leading to discontinuation	9%	8%
Grade ≥2 Neuropathy	11%	4%

While lifastuzumab vedotin demonstrated a statistically significant improvement in ORR compared to PLD, the improvement in PFS was not statistically significant.[8][9]

Discontinuation of Development

The development of lifastuzumab vedotin (**RG7167**) was discontinued.[1] Although the ADC showed promising response rates, particularly in NaPi2b-high ovarian cancer patients, the duration of these responses was relatively short, and the primary endpoint of a statistically significant improvement in progression-free survival in the Phase II trial was not met.[8]

Conclusion

RG7167 (lifastuzumab vedotin) represented a targeted therapeutic approach for NaPi2b-expressing solid tumors. Its development program provided valuable insights into the potential and challenges of ADCs in treating ovarian and non-small cell lung cancers. While the clinical development of **RG7167** was halted, the data generated from its preclinical and clinical studies contribute to the broader understanding of ADC development, target selection, and patient stratification in oncology.

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